molecular formula C14H13N3S B8681824 2,4-Dimethyl-5-(naphthalen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione CAS No. 110106-96-2

2,4-Dimethyl-5-(naphthalen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No. B8681824
Key on ui cas rn: 110106-96-2
M. Wt: 255.34 g/mol
InChI Key: ZCYSTCGYWGYPLQ-UHFFFAOYSA-N
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Patent
US04775689

Procedure details

1-(2-Naphthoyl)-2,4-dimethyl-thiosemicarbazide (5.47 g, 2.00×10-2 mole) from Example 2 and 1 molar aqueous NaHCO3 (200 ml, 2.00×10-1 mole) were stirred and warmed to reflux. After refluxing for 17 hours the reaction was allowed to cool to room temperature. The precipitate was collected by filtration, water-washed, and dried by suction. The product was crystallized from isopropyl alcohol to yield off-white, matted needles: 3.9 g (76%) mp. 173°-175° C.
Name
1-(2-Naphthoyl)-2,4-dimethyl-thiosemicarbazide
Quantity
5.47 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[C:11]([NH:13][N:14]([CH3:19])[C:15]([NH:17][CH3:18])=[S:16])=O.C([O-])(O)=O.[Na+]>>[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[C:11]1[N:17]([CH3:18])[C:15](=[S:16])[N:14]([CH3:19])[N:13]=1 |f:1.2|

Inputs

Step One
Name
1-(2-Naphthoyl)-2,4-dimethyl-thiosemicarbazide
Quantity
5.47 g
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)C(=O)NN(C(=S)NC)C
Name
Quantity
200 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warmed to reflux
TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for 17 hours the reaction
Duration
17 h
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration, water-
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried by suction
CUSTOM
Type
CUSTOM
Details
The product was crystallized from isopropyl alcohol
CUSTOM
Type
CUSTOM
Details
to yield off-white

Outcomes

Product
Name
Type
Smiles
C1=C(C=CC2=CC=CC=C12)C=1N(C(N(N1)C)=S)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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